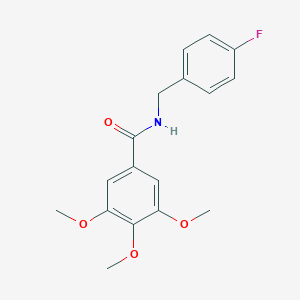![molecular formula C27H26N2O B334827 N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334827.png)
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and two phenyl groups substituted with sec-butyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-sec-butylaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization with 2-chloroquinoline under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions result in the compound’s potential anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sec-butylphenyl)-3-(4-methylphenyl)acrylamide
- N-(4-sec-butylphenyl)-4-methylbenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19(3)20-13-15-22(16-14-20)28-27(30)24-17-26(21-11-9-18(2)10-12-21)29-25-8-6-5-7-23(24)25/h5-17,19H,4H2,1-3H3,(H,28,30) |
InChI Key |
CNRXNCZWNOHQNP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 2-({[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B334744.png)
![2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334746.png)
![2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B334747.png)

![methyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334749.png)
![5-[4-(Dimethylamino)benzylidene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334750.png)
![1-[3-(2-Thienyl)acryloyl]azepane](/img/structure/B334751.png)


![2-(4-bromophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B334756.png)

![2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B334765.png)
![4-Benzyl-1-[3-(2,4-dichlorophenyl)acryloyl]piperidine](/img/structure/B334766.png)

